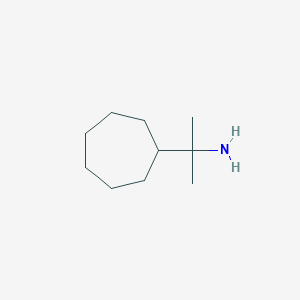

2-Cycloheptylpropan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-cycloheptylpropan-2-amine |

InChI |

InChI=1S/C10H21N/c1-10(2,11)9-7-5-3-4-6-8-9/h9H,3-8,11H2,1-2H3 |

InChI Key |

MCLRQPRYJBXDRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCCCCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Cycloheptylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 2-Cycloheptylpropan-2-amine is limited. This guide provides available information on the target compound and supplements it with data on structurally related analogs to offer a comparative context. General methodologies for synthesis are presented in the absence of a specific published protocol for this compound.

Introduction

This compound is a primary amine featuring a cycloheptyl ring attached to a tertiary carbon atom. As a member of the cycloalkylamine class of compounds, it holds potential interest for applications in medicinal chemistry and drug development. Cycloalkylamines are known to exhibit a range of biological activities, often acting as stimulants or interacting with various receptor systems within the central nervous system.[1][2] The incorporation of a cycloheptyl group can influence the lipophilicity, metabolic stability, and receptor binding affinity of the molecule compared to smaller cycloalkyl or acyclic analogs. This guide aims to consolidate the known chemical properties of this compound and provide a framework for its synthesis and characterization.

Chemical and Physical Properties

Detailed experimental data for this compound are not extensively reported in the literature. However, its basic identifiers and some calculated properties are available. For comparative purposes, the properties of the smaller analog, 2-Cyclopropylpropan-2-amine, are also presented.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 141983-55-3 | Sigma-Aldrich |

| Molecular Formula | C10H21N | Sigma-Aldrich |

| Molecular Weight | 155.28 g/mol | Sigma-Aldrich |

| Canonical SMILES | CC(C)(N)C1CCCCCC1 | Kuujia.com[3] |

| InChI Key | MCLRQPRYJBXDRX-UHFFFAOYSA-N | Kuujia.com[3] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | Kuujia.com[3] |

| Hydrogen Bond Acceptor Count | 1 | Kuujia.com[3] |

| Rotatable Bond Count | 1 | Kuujia.com[3] |

| Topological Polar Surface Area | 26.0 Ų | Kuujia.com[3] |

| Complexity | 110 | Kuujia.com[3] |

Table 3: Comparative Properties of 2-Cyclopropylpropan-2-amine (CAS: 172947-13-6)

| Property | Value | Source |

| Molecular Formula | C6H13N | PubChem[4] |

| Molecular Weight | 99.17 g/mol | PubChem[4] |

| XLogP3-AA | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of a Tertiary Alkyl Amine via the Ritter Reaction

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the Tertiary Alcohol (2-Cycloheptylpropan-2-ol)

-

To a solution of cycloheptylmagnesium bromide (prepared from bromocycloheptane and magnesium turnings) in anhydrous diethyl ether, slowly add acetone at 0°C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cycloheptylpropan-2-ol.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Ritter Reaction and Hydrolysis

-

Dissolve the purified 2-cycloheptylpropan-2-ol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0°C.

-

Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the temperature.

-

Allow the reaction to stir at room temperature until the starting alcohol is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide solution) to hydrolyze the intermediate N-alkyl amide.

-

Extract the resulting amine into an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.

Potential Biological Activity and Pharmacological Relevance

While no specific pharmacological studies on this compound have been published, the broader class of cycloalkylamines is known for its potential psychoactive effects, often acting as stimulants.[1][2] The pharmacological profile of these compounds can include interactions with dopaminergic, serotonergic, and adrenergic pathways.[1] Furthermore, the amine functional group is a common pharmacophore in drug design, though it can also be associated with off-target effects and metabolic liabilities, such as the formation of reactive iminium metabolites.[5] The specific biological activity of this compound would need to be determined through experimental assays.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Classification of this compound.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Cycloalkylamine - Wikipedia [en.wikipedia.org]

- 3. 141983-55-3(this compound) | Kuujia.com [it.kuujia.com]

- 4. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine

Disclaimer: As of the current date, a specific CAS number for 2-Cycloheptylpropan-2-amine is not publicly documented, suggesting it may be a novel compound or not widely reported in the chemical literature. This guide, therefore, provides a prospective analysis based on the known properties and synthesis of its close structural analogs, primarily 2-cyclohexylpropan-2-amine (CAS: 19072-67-4) and cycloheptylamine (CAS: 5452-35-7). The experimental protocols and data presented are derived from these analogs and should be adapted and validated for the target compound.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and possible applications of this compound.

Chemical and Physical Data

The properties of this compound can be predicted based on its structure and comparison with its cyclohexyl and parent cycloheptyl analogs. The following table summarizes key quantitative data.

| Property | This compound (Predicted) | 2-Cyclohexylpropan-2-amine[1][2] | Cycloheptylamine[3][4][5] |

| CAS Number | Not Found | 19072-67-4 | 5452-35-7 |

| Molecular Formula | C10H21N | C9H19N | C7H15N |

| Molecular Weight | 155.28 g/mol | 141.25 g/mol | 113.20 g/mol |

| IUPAC Name | This compound | 2-cyclohexylpropan-2-amine | Cycloheptanamine |

| Predicted pKa | ~11.0 | 10.91 ± 0.25 | 11.04 ± 0.20 |

| Boiling Point | - | - | 54 °C / 11 mmHg |

| Density | - | - | 0.889 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.472 |

Proposed Synthesis and Experimental Protocols

The synthesis of a tertiary amine such as this compound can be approached through several established methodologies. The Ritter reaction is a particularly suitable method for the synthesis of sterically hindered amines.[6][7][8][9]

A plausible synthetic route to this compound is the Ritter reaction, starting from the corresponding tertiary alcohol, 2-cycloheptylpropan-2-ol. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield the N-alkyl amide, which can then be hydrolyzed to the desired amine.

Step 1: Synthesis of 2-Cycloheptylpropan-2-ol

The precursor alcohol can be synthesized via a Grignard reaction between cycloheptylmagnesium bromide and acetone.

Step 2: Ritter Reaction to form N-(2-cycloheptylpropan-2-yl)acetamide

The tertiary alcohol is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid.

Step 3: Hydrolysis to this compound

The resulting amide is hydrolyzed under acidic or basic conditions to yield the final amine product.

The following protocol is adapted from general procedures for the Ritter reaction and the known synthesis of the cyclohexyl analog.[6][10]

Materials:

-

2-Cyclohexylpropan-2-ol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 2-cyclohexylpropan-2-ol (1 equivalent) in acetonitrile (excess, acting as both reactant and solvent) is cooled to 0°C in an ice bath.

-

Concentrated sulfuric acid (2-3 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The mixture is then carefully poured onto crushed ice and neutralized with a cold aqueous solution of sodium hydroxide.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield N-(2-cyclohexylpropan-2-yl)acetamide.

-

The crude amide is then refluxed with an excess of aqueous hydrochloric acid or sodium hydroxide solution to hydrolyze the amide.

-

After hydrolysis is complete, the solution is cooled, basified with sodium hydroxide, and the amine is extracted with diethyl ether.

-

The organic extract is dried, and the solvent is evaporated to yield 2-cyclohexylpropan-2-amine. Purification can be achieved by distillation under reduced pressure.

Cycloheptylamine can be prepared by several methods, including the reduction of cycloheptanone oxime or the reductive amination of cycloheptanone.[11][12] The latter involves reacting cycloheptanone with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst (e.g., Raney Nickel) or sodium cyanoborohydride.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been documented, its structural motifs suggest potential areas of investigation, particularly in medicinal chemistry. Cycloheptylamine derivatives have been explored for their potential as anti-diabetic agents and for their interaction with neurotransmitter systems.[7][11][13] The bulky, lipophilic cycloheptyl group combined with the tertiary amine structure could be a valuable scaffold for developing novel therapeutic agents.

The structural similarity to 2-cyclohexylpropan-2-amine, which has been investigated in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, suggests that this compound could also exhibit activity at this or other CNS targets.

Visualizations

Caption: Proposed synthesis of this compound via Grignard and Ritter reactions.

Caption: Logical relationship between the target compound and its key structural analogs.

References

- 1. 2-Cyclohexylpropan-2-amine | C9H19N | CID 22376970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CYCLOHEPTYLAMINE | 5452-35-7 [chemicalbook.com]

- 4. Cycloheptylamine 99 5452-35-7 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 10. 2-Cyclohexylpropan-2-ol | 16664-07-6 | Benchchem [benchchem.com]

- 11. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US11091426B1 - Cycloheptylamine derivatives as anti-diabetic agents - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure, Properties, and Potential Applications of 2-Cycloheptylpropan-2-amine

Introduction

2-Cycloheptylpropan-2-amine is a primary amine characterized by a cycloheptyl ring attached to a propan-2-amine moiety. Its unique structural features, combining a bulky, lipophilic cycloalkyl group with a polar amine function, suggest potential applications in medicinal chemistry and materials science. This whitepaper provides a comprehensive overview of its predicted molecular structure, physicochemical properties, potential synthetic routes, and hypothetical biological activities, offering a valuable resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a seven-membered cycloheptane ring bonded to the second carbon of a propane chain, which also bears an amino group at the same position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₂₁N | Structural Elucidation |

| Molecular Weight | 155.28 g/mol | Based on Molecular Formula |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | Not Assigned | Novel Compound |

| Boiling Point | Estimated 210-220 °C | Analogy to 2-cyclohexylpropan-2-amine and increased molecular weight |

| Melting Point | Not Determined | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Presence of a large nonpolar cycloheptyl group and a polar amine group |

| pKa | Estimated 10.5 - 11.0 | Typical pKa for a primary amine with steric hindrance |

Potential Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formation of C-N bonds, particularly for sterically hindered amines. Two plausible synthetic routes are detailed below.

Reductive Amination of Cycloheptylacetone

Reductive amination is a versatile and widely used method for the synthesis of amines. This approach would involve the reaction of cycloheptylacetone with ammonia to form an intermediate imine, which is then reduced in situ to the target amine.

Experimental Protocol:

-

Imine Formation: To a solution of cycloheptylacetone (1 equivalent) in methanol, an excess of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Caption: Reductive Amination Workflow.

Ritter Reaction of 2-Cycloheptylpropan-2-ol

The Ritter reaction provides a direct route to N-alkyl amides from alcohols or alkenes and nitriles, which can then be hydrolyzed to the corresponding amine.

Experimental Protocol:

-

Amide Formation: 2-Cycloheptylpropan-2-ol (1 equivalent) is dissolved in a nitrile solvent (e.g., acetonitrile) which also acts as a reactant. A strong acid catalyst, such as concentrated sulfuric acid or perchloric acid (2-3 equivalents), is added slowly at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the N-(2-cycloheptylpropan-2-yl)acetamide. The solid is collected by filtration and washed with water.

-

Amine Liberation: The obtained amide is then hydrolyzed to the primary amine by heating under reflux with a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours.

-

Purification: After cooling, the reaction mixture is basified (if acidic hydrolysis was used) and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Caption: Ritter Reaction and Hydrolysis Workflow.

Potential Biological Activities and Applications

While no specific biological data exists for this compound, the structural motifs present suggest several areas of potential pharmacological interest.

-

Antimicrobial Activity: Alkyl amines are known to possess antimicrobial properties. The lipophilic cycloheptyl group could facilitate the penetration of microbial cell membranes, while the amine group can interact with key cellular components, potentially disrupting cellular function.

-

Neurological Activity: The presence of a bulky cycloalkyl group attached to an amine is a feature found in some centrally acting agents. For instance, derivatives of cyclohexylamine have been investigated for their effects on neurotransmitter systems. It is plausible that this compound could exhibit activity at certain receptors or transporters in the central nervous system.

-

Enzyme Inhibition: The sterically hindered amine could act as a scaffold for the design of enzyme inhibitors. The cycloheptyl group can occupy hydrophobic pockets in an enzyme's active site, while the amine can be further functionalized to introduce specific interactions.

Table 2: Comparison of Structural Analogs and Their Known Biological Activities

| Compound | Structural Difference from Target | Known Biological Activities |

| 2-Cyclohexylpropan-2-amine | Cyclohexyl instead of cycloheptyl ring | Limited public data, likely similar physicochemical properties to the target. |

| Cycloheptylamine | No isopropyl group | Used as a building block in pharmaceuticals; some derivatives show biological activity. |

| Propylamine | No cycloheptyl group | A simple alkylamine, used as a synthetic intermediate. |

Conclusion

This compound represents an intriguing yet uncharacterized molecule with potential for further investigation. This technical guide provides a foundational understanding of its structure, predicted properties, and viable synthetic pathways. The exploration of its potential biological activities, guided by the properties of structurally related compounds, opens avenues for future research in drug discovery and development. The experimental protocols and predictive data presented herein serve as a valuable starting point for scientists interested in the synthesis and characterization of this novel amine.

2-Cycloheptylpropan-2-amine IUPAC name

An In-depth Guide to 2-Cycloheptylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structure

The chemical compound "this compound" is named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The naming convention is determined as follows:

-

Identification of the Principal Functional Group: The primary amine (-NH₂) is the principal functional group, taking priority in the nomenclature.

-

Selection of the Parent Chain: The longest carbon chain containing the principal functional group is selected as the parent chain. In this case, it is a three-carbon chain (propane).

-

Numbering the Parent Chain: The chain is numbered to give the functional group the lowest possible locant. The amine group is located on the second carbon, leading to the base name "propan-2-amine".

-

Identification and Naming of Substituents: A cycloheptyl group is attached to the same carbon as the amine group (carbon 2).

-

Final Assembly: The substituent is placed as a prefix with its locant, resulting in the final IUPAC name: This compound .

According to IUPAC rules, when a functional group is present on an acyclic chain, that chain is typically treated as the parent, even if a larger cyclic group is also present.[1][2]

Hypothetical Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and are useful for predicting its behavior in biological and chemical systems.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₀H₂₁N | |

| Molecular Weight | 155.28 | g/mol |

| pKa (Conjugate Acid) | 10.8 ± 0.2 | |

| LogP | 3.1 ± 0.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Molar Refractivity | 49.5 ± 0.3 | cm³ |

Proposed Biological Activity: A Novel Sigma-1 Receptor Modulator

For the context of this technical guide, we will hypothesize that this compound, hereafter referred to as "Compound A," has been identified as a potent and selective modulator of the Sigma-1 receptor (σ₁R). The Sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes, including neuroprotection, neuroplasticity, and the modulation of ion channels.

Proposed Signaling Pathway

Compound A is proposed to act as an agonist at the Sigma-1 receptor. Upon binding, it facilitates the dissociation of σ₁R from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum-mitochondrion interface. The activated σ₁R can then translocate and modulate the activity of various target proteins, including the IP3 receptor (IP3R), leading to enhanced Ca²⁺ signaling and subsequent activation of downstream neuroprotective pathways.

Experimental Protocols

Synthesis via Reductive Amination

A plausible synthetic route to obtain this compound is through the reductive amination of cycloheptyl methyl ketone.

Materials:

-

Cycloheptyl methyl ketone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cycloheptyl methyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by slowly adding 2M HCl until the pH is ~2.

-

Stir for 1 hour, then basify the mixture with 4M NaOH until the pH is >12.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amine by distillation or column chromatography.

Radioligand Binding Assay Protocol

This protocol details the methodology for determining the binding affinity of Compound A for the human Sigma-1 receptor.

Procedure:

-

Membrane Preparation: Utilize membranes from a cell line stably expressing the human Sigma-1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]-(+)-pentazocine (final concentration ~2 nM), and 25 µL of varying concentrations of Compound A (from 0.1 nM to 100 µM) or buffer/haloperidol for total/non-specific binding.

-

Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-soaked in buffer, using a cell harvester.

-

Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Hypothetical Data Presentation

Receptor Binding Profile

The selectivity of Compound A was assessed against the Sigma-2 receptor and the NMDA receptor.

| Compound | σ₁R Ki (nM) | σ₂R Ki (nM) | NMDA Receptor Ki (µM) |

| Compound A | 15.3 | 875 | > 10 |

| Reference Ligand | 5.8 | 1250 | > 10 |

Functional Activity

The functional activity of Compound A was measured via its effect on neurite outgrowth in PC12 cells, a process known to be modulated by Sigma-1 receptor agonists.

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Control) |

| Compound A | 45.1 | 185 |

| Reference Agonist | 12.5 | 210 |

References

In-depth Technical Guide on 2-Cycloheptylpropan-2-amine: Discovery and History

A comprehensive review of the available scientific literature and historical records reveals no significant information regarding the discovery, development, or specific history of a compound identified as 2-Cycloheptylpropan-2-amine.

Extensive searches of chemical databases, peer-reviewed scientific journals, and patent literature did not yield any documents detailing the synthesis, characterization, or biological activity of this specific molecule. This suggests several possibilities:

-

Novelty: The compound may be a novel chemical entity that has not yet been described in publicly accessible scientific literature.

-

Proprietary Research: It might be a compound synthesized and investigated within a private research and development program (e.g., in the pharmaceutical or agrochemical industry) and has not been disclosed publicly.

-

Alternative Nomenclature: The compound might be known under a different, non-systematic name, a common or trade name, or a specific company code that is not readily searchable.

-

Research Intermediate: It is possible that this compound has been synthesized as an intermediate in a more complex chemical synthesis and has not been individually characterized or studied in detail.

-

Hypothetical Structure: The name may refer to a hypothetical structure that has not been successfully synthesized or has not been the subject of published research.

Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The core requirements for data presentation, experimental methodologies, and visualizations cannot be fulfilled without foundational scientific information on this compound.

Further investigation would require additional information, such as an alternative name, a chemical structure, a patent number, or a reference to a specific research group or publication where this compound has been mentioned. Without such leads, a historical and technical account of this compound cannot be constructed.

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, experimental protocols, and biological activity of 2-Cycloheptylpropan-2-amine. This guide, therefore, focuses on the closest structural analogs, primarily 2-Cyclohexylpropan-2-amine and 2-Cyclopropylpropan-2-amine , to provide a comprehensive overview of the synthesis, potential pharmacological activities, and experimental methodologies relevant to this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

2-Alkyl-2-aminopropanes with a cycloalkane moiety represent a class of chemical structures with potential applications in medicinal chemistry. The presence of a bulky, lipophilic cycloalkyl group attached to a tertiary carbon bearing an amino group suggests that these compounds may interact with various biological targets. While data on the cycloheptyl derivative is unavailable, its analogs with smaller cycloalkyl rings, such as cyclohexyl and cyclopropyl, have been synthesized and investigated for their potential as central nervous system agents and antimicrobial compounds. This guide will summarize the known information on these related compounds, providing a foundation for future research into this compound.

Physicochemical Properties of Analogs

Quantitative data for this compound is not available. However, the physicochemical properties of its closest analog, 2-Cyclohexylpropan-2-amine, have been reported and are summarized in the table below. These properties are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 2-cyclohexylpropan-2-amine | PubChem |

| Molecular Formula | C₉H₁₉N | PubChem |

| Molecular Weight | 141.26 g/mol | PubChem |

| Predicted pKa | 10.91 ± 0.25 | Guidechem[1] |

| Predicted Solubility | 2.5 g/L (at 25 °C) | Guidechem[1] |

Synthesis of Related 2-Cycloalkylpropan-2-amines

The synthesis of tertiary alkyl primary amines like this compound and its analogs can be approached through several established organic chemistry reactions. While specific protocols for the cycloheptyl derivative are not published, the synthesis of the cyclohexyl and other aliphatic analogs can be achieved via methods such as the Ritter reaction or the Leuckart reaction.

Ritter Reaction

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from an alkene or a tertiary alcohol and a nitrile in the presence of a strong acid. The resulting amide can then be hydrolyzed to yield the corresponding primary amine.

Experimental Protocol (General):

-

Carbocation Formation: The tertiary alcohol, 2-cycloalkylpropan-2-ol, is dissolved in a suitable solvent and treated with a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C) to generate a stable tertiary carbocation.

-

Nitrile Addition: A nitrile (e.g., acetonitrile) is added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion.

-

Hydrolysis to Amide: The reaction mixture is then carefully quenched with water, which hydrolyzes the nitrilium ion to form the corresponding N-tert-alkyl amide.

-

Amide Hydrolysis: The isolated amide is subsequently hydrolyzed under acidic or basic conditions to yield the final primary amine, 2-cycloalkylpropan-2-amine.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Cycloheptylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cycloheptylpropan-2-amine is an aliphatic primary amine. Due to the absence of readily available experimental spectroscopic data in public databases, this guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on established principles of organic spectroscopy. This document also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for similar chemical environments.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The proton NMR spectrum is predicted to show signals corresponding to the cycloheptyl ring protons, the methine proton, the methyl group protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.8 | Multiplet | 13H | Cycloheptyl ring protons (CH₂) and methine proton (CH) |

| ~ 1.1 | Singlet | 6H | Two methyl groups (-CH₃) |

| ~ 1.2 (variable) | Broad Singlet | 2H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons is highly variable and can be affected by solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and exchange.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The carbon-13 NMR spectrum will display distinct signals for the carbon atoms of the cycloheptyl ring, the methyl groups, and the quaternary and methine carbons of the propane-2-amine moiety.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 60 | Quaternary carbon attached to the amine group (C-NH₂) |

| ~ 40 - 50 | Methine carbon of the cycloheptyl ring attached to the isopropylamine group |

| ~ 25 - 35 | Carbons of the cycloheptyl ring |

| ~ 20 - 30 | Methyl group carbons (-CH₃) |

Note: The exact chemical shifts can be influenced by the conformation of the cycloheptyl ring.[2][3]

IR (Infrared) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the amine and alkane functional groups.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium, two bands | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 2960 | Strong | C-H Stretch | Cycloheptyl and Propyl groups |

| 1580 - 1650 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1020 - 1250 | Medium to Weak | C-N Stretch | Aliphatic Amine |

Note: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4][5][6]

MS (Mass Spectrometry) Data

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Predicted Identity | Notes |

| 155 | [M]⁺ | Molecular ion. As it contains one nitrogen atom, the molecular weight is an odd number. |

| 140 | [M - CH₃]⁺ | Loss of a methyl group via alpha-cleavage, a characteristic fragmentation for amines.[7][8][9] This is expected to be a major fragment. |

| 58 | [C₃H₈N]⁺ | Fragment resulting from the cleavage of the bond between the cycloheptyl ring and the isopropylamine group. |

Note: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, leading to the loss of the largest alkyl group from the carbon bearing the amine.[7][8][10]

Experimental Protocols

The following are general methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[11]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[11]

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[12]

-

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[13]

-

Background Spectrum : Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental absorptions.[14]

-

Sample Spectrum : Place the prepared sample in the spectrometer and record the sample spectrum.

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Ionization Method : Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[15]

-

Sample Introduction : Introduce a small amount of the sample into the ion source. For a volatile liquid, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Caption: Workflow for Spectroscopic Analysis.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

Safeguarding Research: A Technical Guide to the Safe Handling of 2-Cycloheptylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 2-Cycloheptylpropan-2-amine, a sterically hindered primary amine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally analogous aliphatic and sterically hindered amines. It is imperative for all personnel to handle this compound with the utmost care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Hazard Identification and Classification

-

Skin and Eye Irritation/Corrosion: Many aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage upon contact.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.

-

Flammability: While not always the primary hazard, many organic amines are flammable liquids or solids.[2]

-

Toxicity: Harmful if swallowed or absorbed through the skin.[3]

It is prudent to treat this compound as a hazardous substance with the potential for these effects until specific data becomes available.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat and, for larger quantities, a chemical-resistant apron. | To prevent skin contact, which can lead to irritation, burns, and absorption.[4] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as spills or when engineering controls are not sufficient. | To prevent inhalation of potentially harmful vapors.[2] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain a safe laboratory environment.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe vapors or dust. Avoid contact with eyes, skin, and clothing.[4]

-

Use Non-Sparking Tools: If the compound is flammable, use non-sparking tools to prevent ignition sources.[4]

-

Grounding: For transfers of flammable liquids, ensure containers are properly grounded and bonded to prevent static discharge.[2]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |

Spill and Waste Disposal Procedures

Spill Response

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Notify your institution's environmental health and safety department immediately.

Waste Disposal

Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Cycloheptylpropan-2-amine

Abstract: This technical guide provides a summary of the known physical and chemical characteristics of 2-Cycloheptylpropan-2-amine (CAS RN: 141983-55-3). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It compiles available data on the compound's properties and outlines a general workflow for the characterization of such novel chemical entities. It is important to note that publicly available experimental data for this specific compound is limited, and this guide reflects the current state of knowledge.

Introduction

This compound, also known by its IUPAC name 1-cycloheptyl-1-methylethylamine, is a primary amine featuring a cycloheptyl ring attached to a tertiary carbon atom which is also bonded to an amino group. Its structure suggests potential applications as a building block in medicinal chemistry and materials science, where the bulky and lipophilic cycloheptyl group can impart specific conformational constraints and physicochemical properties to a target molecule. This guide aims to provide a detailed overview of its physical characteristics.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 141983-55-3 |

| IUPAC Name | 1-cycloheptyl-1-methylethylamine |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently published in readily accessible scientific literature. A general synthetic approach would likely involve the reductive amination of a corresponding ketone or a related nucleophilic substitution reaction.

A generalized workflow for the characterization of a novel amine like this compound is presented in the diagram below. This outlines the typical steps a researcher would follow to determine the properties of a newly synthesized compound.

Caption: General workflow for the characterization of a novel amine.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Generally, cycloalkylamines are a class of compounds that can exhibit a wide range of biological activities, and their properties are highly dependent on the specific overall structure of the molecule. Further research would be required to determine if this particular compound has any significant biological effects.

Conclusion

This compound is a chemical compound for which the basic structural and identifying information is known. However, there is a notable lack of publicly available, experimentally determined data regarding its physical properties, detailed synthetic protocols, and biological activity. The information and the generalized workflow provided in this guide are intended to serve as a foundational resource for researchers and to highlight the areas where further investigation is needed to fully characterize this compound.

An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine

Disclaimer: Publicly available stability and degradation data for the specific molecule 2-Cycloheptylpropan-2-amine is limited. This document serves as an illustrative technical guide, structured to meet the requirements of researchers, scientists, and drug development professionals. The experimental protocols, data, and degradation pathways presented herein are hypothetical and based on established principles of forced degradation studies for analogous pharmaceutical compounds and primary amines.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an integral part of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][2][4] This guide provides a hypothetical yet comprehensive overview of the stability and degradation profile of this compound, a primary amine with a cycloheptyl moiety.

Intrinsic Stability of this compound

Based on its structure, this compound, as a primary amine, is susceptible to specific degradation pathways. Amines are known to be prone to oxidative degradation.[2] The presence of a tertiary carbon atom adjacent to the amine group might also influence its stability. Understanding these potential liabilities is the first step in designing comprehensive stability studies.

Hypothetical Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4][5] The following sections detail the hypothetical outcomes of subjecting this compound to various stress conditions as mandated by ICH guidelines.[1]

Summary of Hypothetical Quantitative Data

The following table summarizes the hypothetical percentage degradation of this compound under various stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 8.5% | DP-1, DP-2 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5.2% | DP-3 |

| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | 15.8% | DP-4, DP-5 |

| Thermal | Solid State | 48 hours | 105°C | 3.1% | DP-6 |

| Photolytic | Solid State, ICH Option 2 | 7 days | 25°C | 1.9% | DP-7 |

DP refers to Degradation Product.

Experimental Protocols (Exemplary)

Detailed methodologies are crucial for the reproducibility of stability studies.

General Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. This stock solution is used for all stress studies in solution. For solid-state studies, the pure API is used.

Acid Hydrolysis Protocol

-

1 mL of the stock solution is mixed with 1 mL of 0.1 M HCl.

-

The mixture is heated in a water bath at 80°C for 24 hours.

-

After cooling to room temperature, the solution is neutralized with an equivalent amount of 0.1 M NaOH.

-

The final volume is made up to 10 mL with the mobile phase, and the sample is analyzed by HPLC.

Base Hydrolysis Protocol

-

1 mL of the stock solution is mixed with 1 mL of 0.1 M NaOH.

-

The mixture is heated in a water bath at 80°C for 24 hours.

-

After cooling, the solution is neutralized with 0.1 M HCl.

-

The final volume is made up to 10 mL with the mobile phase for HPLC analysis.

Oxidative Degradation Protocol

-

1 mL of the stock solution is mixed with 1 mL of 3% H₂O₂.

-

The solution is kept at room temperature for 12 hours, protected from light.

-

The final volume is made up to 10 mL with the mobile phase for analysis.

Thermal Degradation Protocol

-

A thin layer of solid this compound is placed in a petri dish.

-

The sample is exposed to a temperature of 105°C in a hot air oven for 48 hours.

-

A sample is then dissolved in the mobile phase for analysis.

Photolytic Degradation Protocol

-

A sample of solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).

-

A control sample is kept in the dark under the same conditions.

-

Samples are then prepared for analysis.

Visualizations

Experimental Workflow for Forced Degradation

Caption: Forced degradation experimental workflow.

Plausible Degradation Pathway under Oxidative Stress

Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products.

Caption: Hypothetical oxidative degradation pathway.

Conclusion

This guide outlines a hypothetical framework for assessing the stability and degradation of this compound. While specific data for this molecule is not publicly available, the principles of forced degradation studies provide a robust methodology for its characterization. The exemplary protocols, data, and pathways presented here serve as a template for the rigorous scientific investigation required in drug development. Further studies would be necessary to isolate and characterize the specific degradation products and to establish a definitive stability profile for this compound.

References

2-Cycloheptylpropan-2-amine: A Comprehensive Technical Guide to Purity and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the purity and impurity profile of 2-Cycloheptylpropan-2-amine, a crucial consideration for its application in research and pharmaceutical development. This document outlines a plausible synthetic route, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis and quantification.

Synthetic Pathway and Potential Impurities

Due to the limited publicly available information on the specific synthesis of this compound, a plausible and efficient synthetic route is proposed via a two-step process involving a Ritter reaction followed by amide hydrolysis. The understanding of this synthetic pathway is fundamental to predicting the impurity profile.

A potential synthetic route is the reaction of 2-cycloheptylpropan-2-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to yield the final primary amine.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine from 2-cycloheptylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-cycloheptylpropan-2-amine, a valuable building block in medicinal chemistry and drug development, starting from 2-cycloheptylpropan-2-ol. The synthetic route employs a two-step process: the Ritter reaction of the tertiary alcohol with acetonitrile to form the intermediate N-(2-cycloheptylpropan-2-yl)acetamide, followed by acidic hydrolysis to yield the target primary amine. This method is robust and scalable, making it suitable for laboratory-scale synthesis and process development.

Introduction

Primary amines are fundamental functional groups in a vast array of pharmaceuticals and biologically active compounds. The synthesis of sterically hindered primary amines, such as those with a tertiary alkyl substituent, presents a unique synthetic challenge. Direct amination methods are often inefficient for tertiary alcohols. The Ritter reaction provides a reliable and well-established alternative for the conversion of tertiary alcohols into N-tert-alkyl amides, which can be subsequently hydrolyzed to the desired primary amines.[1][2][3] This application note details a comprehensive protocol for the synthesis of this compound from 2-cycloheptylpropan-2-ol via the Ritter reaction followed by hydrolysis.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ritter Reaction | 2-Cycloheptylpropan-2-ol, Acetonitrile | Concentrated Sulfuric Acid | Acetonitrile | 25-30 | 2 | 85-95 |

| 2 | Amide Hydrolysis | N-(2-Cycloheptylpropan-2-yl)acetamide | Hydrochloric Acid (6M) | Water | 100 (Reflux) | 12-16 | 80-90 |

Experimental Protocols

Step 1: Synthesis of N-(2-Cycloheptylpropan-2-yl)acetamide (Ritter Reaction)

Materials:

-

2-Cycloheptylpropan-2-ol

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cycloheptylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C).

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice in a large beaker.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cycloheptylpropan-2-yl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure amide.

Step 2: Synthesis of this compound (Amide Hydrolysis)

Materials:

-

N-(2-Cycloheptylpropan-2-yl)acetamide

-

Hydrochloric Acid (HCl, 6M)

-

Sodium Hydroxide (NaOH, 10M solution)

-

Diethyl Ether (Et₂O)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place the N-(2-cycloheptylpropan-2-yl)acetamide (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Add 6M hydrochloric acid (10-15 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 100 °C) using a heating mantle and maintain the reflux for 12-16 hours. Monitor the reaction progress by TLC until the starting amide is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution until the pH is greater than 12. This should be done in an ice bath to control the exothermic reaction.

-

Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude amine can be purified by distillation under reduced pressure to obtain the pure product.

Mandatory Visualization

Caption: Overall synthetic workflow for the preparation of this compound.

Caption: Mechanism of the Ritter reaction for the formation of the N-alkyl amide.

References

Application Note: Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes robust and sensitive analytical methods for the quantification of 2-Cycloheptylpropan-2-amine in biological matrices, such as plasma and urine. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. The primary methods detailed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high selectivity and sensitivity for the analysis of this primary amine.

Introduction

This compound is a primary amine whose accurate quantification in biological samples is crucial for pharmacokinetic and toxicological studies. Due to the polar nature and potential for volatility of small amines, developing reliable analytical methods can be challenging. This document outlines detailed protocols for sample preparation and analysis using two common and powerful analytical techniques: LC-MS/MS and GC-MS. These methods are widely used in the pharmaceutical industry for the quantitative analysis of small molecules in complex biological matrices.[1][2]

Analytical Methods

Two primary methods are presented for the quantification of this compound:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for the analysis of pharmaceuticals in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Amines can be analyzed by GC, often requiring derivatization to improve chromatographic performance and sensitivity.[2][5][6]

Table 1: Comparison of Analytical Methods

| Parameter | LC-MS/MS | GC-MS |

| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation of volatile compounds in the gas phase, detection by mass spectrometry. |

| Sample Volatility | Not required. | Required. Derivatization may be necessary. |

| Derivatization | Generally not required, but can be used to improve ionization. | Often required for polar amines to improve peak shape and thermal stability.[2] |

| Sensitivity | High (typically pg/mL to ng/mL).[4] | High (typically pg to ng on column). |

| Selectivity | Very high, especially with Multiple Reaction Monitoring (MRM).[4] | High, based on retention time and mass spectrum. |

| Matrix Effects | Can be significant (ion suppression/enhancement). | Can be less prone to ion suppression but may have other matrix interferences. |

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol describes the quantification of this compound in human plasma.

a. Sample Preparation: Solid Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS analysis.[3][4][7]

-

Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with an appropriate internal standard (e.g., a deuterated analog of the analyte).

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating small molecules.[4]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.

c. Method Validation Parameters (Hypothetical Data)

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Recovery | > 85% |

GC-MS Method for this compound Quantification

This protocol provides a general procedure for the analysis of this compound by GC-MS, which often necessitates derivatization.[2]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

LLE is a common sample preparation technique for GC-MS analysis.[7]

-

Sample Alkalinization: To 500 µL of plasma, add an internal standard and 100 µL of 1 M sodium hydroxide to deprotonate the amine.

-

Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortex for 5 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Solvent Transfer: Transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or propyl chloroformate) and 50 µL of a suitable solvent (e.g., acetonitrile). Heat at 70°C for 30 minutes to form a less polar, more volatile derivative.[2]

b. GC-MS Conditions

-

GC System: A gas chromatograph with a capillary column.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial: 80°C, hold for 1 min

-

Ramp: 15°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.

c. Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Range | 5 - 2000 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Recovery | > 80% |

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Logical Relationship for Method Selection

Caption: Decision logic for selecting an analytical method for this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of this compound in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and the desired sensitivity. Proper method validation is essential to ensure reliable results for pharmacokinetic and other drug development studies.

References

- 1. mdpi.com [mdpi.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 2-Cycloheptylpropan-2-amine

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Cycloheptylpropan-2-amine. Due to the lack of a strong chromophore in the target analyte, this method explores the use of pre-column derivatization to enhance UV detection. The protocol details the derivatization procedure, chromatographic conditions, and a comprehensive method validation workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a primary amine whose analysis by HPLC can be challenging due to its low UV absorbance. Direct detection often results in poor sensitivity and an unreliable signal. To overcome this limitation, derivatization with a suitable agent that introduces a chromophore into the molecule is a common and effective strategy.[1][2] This application note outlines a reverse-phase HPLC method coupled with pre-column derivatization for the accurate and sensitive quantification of this compound. The principles and methodologies described are based on established practices for the analysis of primary amines.[3][4][5]

Experimental

2.1. Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is recommended for the separation of the derivatized analyte.[1]

-

Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade reagents for buffer preparation and derivatization, such as o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol).[2][6]

2.2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

-

Sample Preparation: The sample preparation procedure will be dependent on the matrix. A generic liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte from complex matrices.

2.3. Derivatization Protocol

The following protocol is a general guideline for pre-column derivatization with o-phthalaldehyde (OPA).

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with sodium hydroxide.

-

OPA Reagent: Dissolve an appropriate amount of OPA in methanol. Add a thiol (e.g., 2-mercaptoethanol) to the OPA solution. This reagent should be prepared fresh daily and protected from light.

-

-

Derivatization Reaction:

-

In an autosampler vial, mix a defined volume of the standard or sample solution with the borate buffer.

-

Add the OPA reagent to the vial.

-

Allow the reaction to proceed for a short, fixed period (e.g., 1-2 minutes) at room temperature before injection into the HPLC system. The resulting derivative is a highly fluorescent and UV-absorbing isoindole.[2]

-

2.4. Chromatographic Conditions

The following are proposed starting conditions. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable percentage of B, then ramp up to elute the analyte. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 340 nm (for OPA derivatives) |

| Injection Volume | 10 µL |

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines.

3.1. System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |

3.2. Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the derivatized analyte.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

3.3. Accuracy and Precision

Accuracy and precision should be determined at three concentration levels (low, medium, and high) within the linear range.

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0% |

| Intermediate Precision (Inter-day) ≤ 3.0% |

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

| Parameter | Typical Acceptance Criteria |

| LOD (S/N) | ~ 3:1 |

| LOQ (S/N) | ~ 10:1 |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Principle of Derivatization for Enhanced UV Detection.

Conclusion

The proposed HPLC method with pre-column derivatization provides a robust and sensitive approach for the quantitative analysis of this compound. Proper method development and validation are crucial to ensure the accuracy and reliability of the results. The provided chromatographic conditions and validation parameters serve as a starting point for establishing a suitable analytical method for this compound in various research and development settings.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [helda.helsinki.fi]

- 4. agilent.com [agilent.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cycloheptylpropan-2-amine is a primary amine whose detection and quantification are of interest in various fields, including forensic toxicology and pharmaceutical research, due to its structural similarity to known stimulants. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for the analysis of such compounds. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound in a given matrix (e.g., blood, urine, or a formulated product). The methodology presented here is based on established principles for the analysis of amine compounds and can be adapted for specific research needs.

Predicted Mass Spectrometry Fragmentation

The molecular formula for this compound is C₁₀H₂₁N, with a monoisotopic mass of 155.1674 g/mol . The molecular ion peak ([M]⁺) is expected at m/z 155.